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Compound of Interest

Compound Name: Tributyltin iodide

CAS No.: 7342-47-4

Cat. No.: B1594055

Get Quote

Executive Summary & Application Context
Tributyltin Iodide (Bu

SnI) is a pivotal organostannane reagent, primarily utilized as a radical mediator in organic
synthesis and a precursor for Stille coupling substrates. Unlike its chloride analog (Bu

SnCl), the iodide exhibits distinct reactivity due to the weaker Sn–I bond and the significant
"heavy atom effect" of iodine.

For the synthetic chemist, purity is paramount. Residual tributyltin chloride or tributyltin hydride

can drastically alter reaction kinetics. This guide provides a self-validating spectroscopic

workflow to unambiguously identify Bu

SnI and quantify common impurities.

Safety Warning: Organotin Toxicity
Neurotoxin: Organotins are potent neurotoxins and endocrine disruptors.
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Handling: All procedures described below must be performed in a fume hood with double-

gloving (nitrile/laminate).

Disposal: All waste must be segregated into specific organotin waste streams.

Synthesis & Preparation Overview
To understand the spectra, one must understand the origin. Bu

SnI is typically prepared via Finkelstein exchange from the chloride or iodination of the hydride.

Reaction:

Key Impurity: Unreacted

(distinguishable by

Sn NMR).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5][6][7][8]
NMR is the definitive method for characterizing organotins. The presence of magnetically active

tin isotopes (

Sn and

Sn, both spin 1/2) allows for direct observation of the metal center and characteristic satellite
coupling in proton/carbon spectra.

A. Sn NMR: The Diagnostic Standard
Sn is the preferred nucleus due to its higher sensitivity. The chemical shift is extremely
sensitive to the coordination number and the electronegativity of the ligands.
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Compound
Sn Chemical Shift (

, ppm)

Coordination Environment

Bu

SnI
-40 to -60 ppm (Approx.) Shielded (Heavy Atom Effect)

Bu

SnCl
+140 to +155 ppm Deshielded

Bu

SnH
-90 to -95 ppm Hydride Shielding

(Bu

Sn)

O

+80 to +100 ppm Oxide Bridge

Expert Insight: The shift from ~+150 ppm (Chloride) to ~-50 ppm (Iodide) is diagnostic. The

iodine atom exerts a strong shielding effect on the tin nucleus, moving the resonance

significantly upfield. A single sharp peak in the negative region confirms the conversion.

B. H NMR: Satellite Analysis
The proton spectrum is dominated by the butyl chain. The critical feature is not the chemical

shift of the multiplets, but the Tin Satellites.

-Protons (Sn-C

-): Typically a multiplet around 1.0 – 1.3 ppm.

Validation: Look for

Sn satellites (small side peaks). The coupling constant

is typically 50–60 Hz.
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,

,

-Protons: Overlapping multiplets between 0.8 – 1.6 ppm.

Absence of Hydride: Ensure no peak exists around 4.8 – 5.0 ppm (characteristic of Sn-H

bond in Bu

SnH).

C. C NMR: The Heavy Atom Effect
The carbon spectrum reveals the impact of iodine on the

-carbon.

Carbon Position
Chemical Shift (

, ppm)

Coupling (

)
Notes

-Carbon 8.0 – 14.0 ppm Shielded by Iodine

-Carbon ~27.0 ppm

-Carbon ~26.0 ppm
Karplus relationship

applies

-Carbon ~13.0 ppm ~0 Hz Methyl terminus

Expert Insight: In alkyl halides, the

-carbon usually shifts downfield (deshielding). However, attached to Tin and Iodine, the
"Heavy Atom Effect" of iodine often causes an upfield shift (shielding) relative to the chloride
analog (

-C for Bu

SnCl is ~17 ppm).
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Infrared (IR) Spectroscopy
Standard mid-IR (4000–400 cm

) is less useful for direct observation of the Sn–I bond but critical for purity checks.

Sn–I Stretch: Occurs in the Far-IR (< 200 cm

). Not visible on standard benchtop FTIR instruments.

Diagnostic Absences (Purity Check):

No band at ~1810 cm

: Confirms absence of Sn–H (Tributyltin hydride).

No band at ~3300–3400 cm

: Confirms absence of moisture/hydrolysis products (Stannols).

Characteristic Bands:

2950–2850 cm

: Strong C–H stretching (Butyl chains).

~600 cm

& ~500 cm

: Asymmetric and symmetric Sn–C stretching.

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent: Benzene-

or Toluene-

are preferred over CDCl
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.

Reasoning: CDCl

can contain trace HCl (acidic), which may cause protonolysis of the Sn–C bond or
exchange with the iodide. Non-polar aromatic solvents prevent coordination artifacts.

Concentration: Prepare a 0.1 M solution (approx. 40 mg in 0.6 mL solvent).

Inert Atmosphere: Flush the NMR tube with Argon before sealing. Bu

SnI is light and moisture sensitive.

Protocol B: Purity Verification Workflow
Visual Check: Liquid should be colorless to pale yellow. Dark violet/brown indicates free

Iodine (

) decomposition.

Run

Sn NMR:

If Peak @ +150 ppm

Incomplete reaction (Chloride remains).

If Peak @ -50 ppm

Target Product (Iodide).

If Peak @ +85 ppm

Hydrolysis (Oxide).

Visualization & Logic Flow
The following diagram illustrates the decision logic for characterizing the product.
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Crude Bu3SnI Sample

Visual Inspection

Colorless/Pale Yellow?

Dark/Violet: Free Iodine Present
(Redistill)

No

Prepare NMR Sample
(C6D6, Inert Atm)

Yes

Run 119Sn NMR

Chemical Shift (ppm)?

+140 to +155 ppm
(Starting Material: Chloride)

+150

-90 ppm
(Impurity: Hydride)

-90

+80 to +100 ppm
(Impurity: Oxide)

+85

-40 to -60 ppm
(Target: Bu3SnI)

-50

Click to download full resolution via product page

Caption: Logic flow for the spectroscopic validation of Tributyltin Iodide, distinguishing it from

common synthetic precursors and decomposition products.
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Data."

Spectral Database
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Database for Organic Compounds (SDBS)."

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Tributyltin Iodide (Bu SnI)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594055/docs#technical-guide-spectroscopic-
characterization-of-tributyltin-iodide-bu-sni]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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